molecular formula C23H16BrCl2N3O3 B11991035 2-(4-Bromophenyl)-7,9-dichloro-5-methyl-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

2-(4-Bromophenyl)-7,9-dichloro-5-methyl-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11991035
M. Wt: 533.2 g/mol
InChI Key: UPVKGOKZHABMRN-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-7,9-dichloro-5-methyl-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex heterocyclic compound It features a unique structure that combines multiple functional groups, including bromophenyl, dichlorophenyl, methyl, and nitrophenyl groups, integrated into a pyrazolo[1,5-c][1,3]benzoxazine framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-7,9-dichloro-5-methyl-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is favored due to its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-7,9-dichloro-5-methyl-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amine group under suitable conditions.

    Reduction: The bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium-based catalysts are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group can yield an amine derivative, while substitution reactions can introduce various functional groups into the aromatic rings.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-7,9-dichloro-5-methyl-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-7,9-dichloro-5-methyl-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is unique due to its combination of multiple functional groups within a single heterocyclic framework. This structural complexity provides a versatile platform for various chemical modifications and applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C23H16BrCl2N3O3

Molecular Weight

533.2 g/mol

IUPAC Name

2-(4-bromophenyl)-7,9-dichloro-5-methyl-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C23H16BrCl2N3O3/c1-23(14-4-8-17(9-5-14)29(30)31)28-21(18-10-16(25)11-19(26)22(18)32-23)12-20(27-28)13-2-6-15(24)7-3-13/h2-11,21H,12H2,1H3

InChI Key

UPVKGOKZHABMRN-UHFFFAOYSA-N

Canonical SMILES

CC1(N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=C(O1)C(=CC(=C4)Cl)Cl)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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